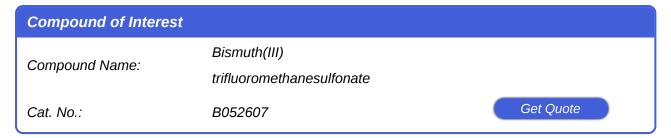


Bismuth(III) Trifluoromethanesulfonate: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

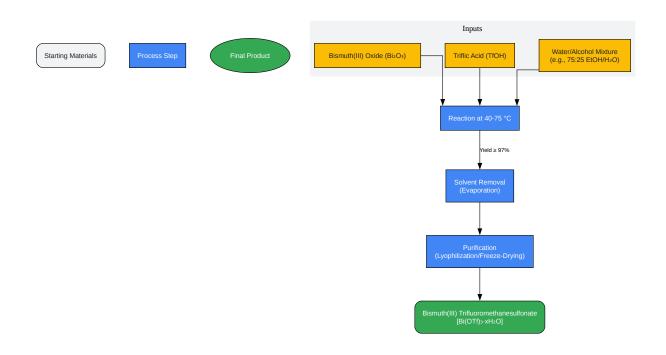
This guide provides an in-depth overview of the synthesis, characterization, and experimental protocols for **Bismuth(III) Trifluoromethanesulfonate**, also known as Bismuth(III) triflate or Bi(OTf)₃. As a versatile and powerful Lewis acid, Bi(OTf)₃ has garnered significant attention in organic synthesis due to its catalytic efficiency, stability, and relatively low toxicity compared to other heavy metal catalysts.[1][2]

Synthesis of Bismuth(III) Trifluoromethanesulfonate

Bismuth(III) trifluoromethanesulfonate is a white, hygroscopic solid that is stable in air up to 100 °C.[3][4] It is typically prepared as a hydrate and heating to obtain the anhydrous form can lead to decomposition.[2] The most common and practical laboratory-scale synthesis involves the reaction of bismuth(III) oxide with trifluoromethanesulfonic acid.[2][5] An alternative method involves the protiodemetallation of triphenylbismuth.[6]

The synthesis from bismuth oxide is advantageous due to the low cost and non-toxic nature of the starting material.[2] The reaction is typically performed in a mixed solvent system to facilitate a quantitative reaction under mild conditions.[5]





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Caption: General workflow for the synthesis of Bi(OTf)₃ from Bi₂O₃.

Experimental Protocols



Synthesis from Bismuth(III) Oxide and Triflic Acid

This protocol is adapted from a patented method for preparing hydrated **bismuth(III) trifluoromethanesulfonate**.[5]

Materials:

- Bismuth trioxide (Bi₂O₃)
- Triflic acid (CF₃SO₃H)
- Ethanol (EtOH)
- Deionized Water

Procedure:

- To a round-bottomed flask, add 2.293 g (4.921 mmol) of bismuth trioxide (Bi₂O₃).
- Add 35 ml of an ethanol/water mixture with a volume ratio of 75:25.
- Slowly add 4.452 g (29.666 mmol) of triflic acid to the suspension. A CF₃SO₃H/Bi₂O₃ molar ratio of approximately 6:1 is recommended.[5]
- Heat the reaction mixture to a temperature between 60 and 70 °C and maintain for a sufficient time to ensure complete reaction.[5] The reaction yield for the conversion is typically greater than or equal to 97%.[5]
- After the reaction is complete, remove the solvent via evaporation under reduced pressure.
- The resulting crude product is then purified by lyophilization (freeze-drying) to yield a white solid.[5] The final product is generally obtained in a hydrated form, such as Bi(OTf)₃·4H₂O.[5]

Characterization Data

Bismuth(III) trifluoromethanesulfonate is characterized by its distinct physical properties and spectroscopic data.



Physical and Chemical Properties

Property	Value -	Reference(s)
Appearance	White to off-white, hygroscopic powder	[1][3][4]
Molecular Formula	C ₃ BiF ₉ O ₉ S ₃	[1][3]
Molecular Weight	656.19 g/mol	[3]
Melting Point	>300 °C (decomposes)	
Solubility	Soluble in DMSO, DMF, acetonitrile, dioxane	[3][7]
Thermal Stability	Decomposes in two steps: 100-400 °C (to Bi ₂ O ₂ SO ₄) and 400-600 °C (to Bi ₂ O ₃)	[3]

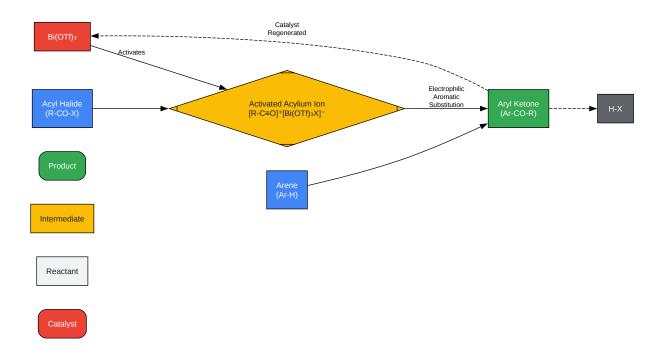
Spectroscopic Data

Technique	Data	Reference(s)
¹³ C NMR (50.3 MHz, d ₆ -acetone)	δ = 120 ppm (quad., ${}^{1}J$ ${}^{13}C/{}^{19}F$ = 321 Hz)	[5]
¹⁹ F NMR (75.4 MHz, d ₆ -acetone)	δ = 0.84 ppm (relative to CF ₃ COOH)	[5]
Solid-State ²⁰⁹ Bi NMR	A single bismuth site is observed, consistent with the crystal structure of the nonaaquabismuth cation [Bi(H ₂ O) ₉] ³⁺ .	[8]
Infrared (IR) Spectroscopy (Nujol)	ν = 3450-3550 cm ⁻¹ (m, O-H stretch from hydration), 1230- 1290 cm ⁻¹ (vs), 1180 cm ⁻¹ (s), 1034 cm ⁻¹ (s), 1028 cm ⁻¹ (sh), 650 cm ⁻¹ (sh), 643 cm ⁻¹ (s)	[5]



Catalytic Application: Lewis Acid Catalysis

Bi(OTf)₃ is a highly effective Lewis acid catalyst for a wide range of organic transformations, including Friedel-Crafts acylations, glycosylations, and Mukaiyama aldol reactions.[6][7][9] The strong electron-withdrawing triflate groups enhance the Lewis acidity of the bismuth center.[2]



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Caption: Role of Bi(OTf)₃ in a Friedel-Crafts acylation reaction.



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